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Compound of Interest

Compound Name: Pseudolaric Acid C

Cat. No.: B192205

An In-depth Examination of a Bioactive Diterpenoid from Pseudolarix amabilis

Introduction

Pseudolaric Acid C (PAC) is a diterpenoid natural product isolated from the root bark of the
golden larch, Pseudolarix amabilis.[1][2] This tree, native to China, has a history of use in
traditional Chinese medicine for treating various ailments, including fungal skin infections. The
genus Pseudolarix is a rich source of unique diterpenoids known as pseudolaric acids, with
Pseudolaric Acid B (PAB) being the most extensively studied for its potent antifungal and
anticancer activities. While research on Pseudolaric Acid C is less abundant, its structural
similarity to other bioactive pseudolaric acids suggests its potential as a valuable lead
compound for drug discovery.

This technical guide provides a comprehensive overview of the current knowledge on
Pseudolaric Acid C, including its source, chemical properties, and known biological activities.
Due to the limited specific research on PAC's mechanisms of action, this guide also details the
well-elucidated signaling pathways of the closely related and extensively studied Pseudolaric
Acid B to offer valuable context and potential avenues for future investigation into PAC.

Pseudolaric Acid C: Source and Properties
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Pseudolaric Acid C is extracted from the root bark of Pseudolarix amabilis (also known as
Pseudolarix kaempferi), a member of the Pinaceae family.[1][2]

Chemical Properties of Pseudolaric Acid C

Property Value

Molecular Formula C21H2607

Molecular Weight 390.43 g/mol
Appearance White to off-white solid
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Source Root bark of Pseudolarix amabilis

Biological Activities of Pseudolaric Acid C

The primary biological activity reported for Pseudolaric Acid C is its antifungal properties.[1]
Additionally, some studies have investigated its antiproliferative effects on cancer cell lines.

Antifungal Activity

Pseudolaric Acid C has demonstrated activity against various fungal species. While detailed
mechanistic studies on PAC are scarce, the antifungal action of related pseudolaric acids, such
as PAB, involves the disruption of fungal cell integrity.

Antiproliferative Activity

Limited data is available on the antiproliferative effects of Pseudolaric Acid C. The following
table summarizes the reported I1Cso values for PAC against a human cancer cell line.

Table 1: Antiproliferative Activity of Pseudolaric Acid C
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Cell Line Cell Type ICs0 (M) Reference
Human promyelocytic

HL-60 ) <10 --INVALID-LINK--
leukemia

Human microvascular
HMEC-1 _ > 10 --INVALID-LINK--
endothelial cells

Experimental Protocols

Detailed experimental protocols specifically for Pseudolaric Acid C are not extensively
published. However, standard methodologies for the extraction, isolation, and biological
evaluation of natural products can be adapted.

Extraction and Isolation of Pseudolaric Acids

A general procedure for the extraction and isolation of pseudolaric acids from the root bark of
Pseudolarix amabilis involves the following steps:

e Drying and Pulverization: The collected root bark is air-dried and ground into a fine powder.

e Solvent Extraction: The powdered material is typically extracted with a solvent such as
ethanol or methanol at room temperature for an extended period.

o Fractionation: The crude extract is then subjected to bioassay-guided fractionation using
various chromatographic techniques. This may include silica gel column chromatography,
preparative high-performance liquid chromatography (HPLC), and other methods to separate
the individual pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution
Assay)

The antifungal activity of Pseudolaric Acid C can be quantified using the broth microdilution
method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

e Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium.
A suspension is then prepared in a sterile saline solution and adjusted to a specific
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concentration (e.g., 0.5 McFarland standard).

» Serial Dilution of Compound: Pseudolaric Acid C is dissolved in a suitable solvent (e.qg.,
DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

 Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then
incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

o Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the
lowest concentration of the compound that causes a significant inhibition of fungal growth
compared to the control.

Antiproliferative Assay (MTT Assay)

The cytotoxic effects of Pseudolaric Acid C on cancer cell lines can be evaluated using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznium bromide) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of Pseudolaric
Acid C and incubated for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, the MTT reagent is added to each well and
incubated for a few hours, allowing viable cells to convert the yellow MTT into purple
formazan crystals.

» Solubilization and Absorbance Reading: The formazan crystals are dissolved in a
solubilization solution (e.g., DMSO), and the absorbance is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

e |Cso Calculation: The half-maximal inhibitory concentration (ICso) is calculated from the dose-
response curve.

Insights from Pseudolaric Acid B: Potential
Mechanisms of Action
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Given the limited research on Pseudolaric Acid C, the extensive studies on its structural
analog, Pseudolaric Acid B (PAB), provide a valuable framework for understanding its potential
mechanisms of action. PAB has been shown to exert potent anticancer effects through the
modulation of multiple signaling pathways.

Induction of Apoptosis

PAB is a known inducer of apoptosis in various cancer cell lines. This process is often
mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

» Mitochondrial Pathway: PAB can induce the release of cytochrome ¢ from the mitochondria
into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3. This
process is often associated with the upregulation of the pro-apoptotic protein Bax and
downregulation of the anti-apoptotic protein Bcl-2.

o Death Receptor Pathway: PAB has been shown to upregulate the expression of Death
Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent apoptosis.

o PIBK/AKT/mTOR Pathway: PAB can inhibit the PISK/AKT/mTOR signaling pathway, a crucial
regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased
cell viability and induction of apoptosis.
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Caption: PAB-induced apoptosis via the PISK/AKT/mTOR and mitochondrial pathways.
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Cell Cycle Arrest

PAB has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer
cells. This is often associated with the downregulation of key cell cycle regulatory proteins such
as CDK1 and Cyclin B1.
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Caption: PAB-induced G2/M cell cycle arrest.

Inhibition of Other Carcinogenic Signaling Pathways

Studies have also implicated PAB in the inhibition of other critical signaling pathways involved
In cancer progression, including:

o STAT3 Pathway: PAB can down-regulate the phosphorylation of STAT3.

« MAPK/ERK Pathway: PAB has been shown to inhibit the phosphorylation of ERK1/2.
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o GSK-3[/B-catenin Pathway: PAB can suppress the abnormal GSK-3[/3-catenin signaling in

cancer cells.

e ROS/AMPK/mMTOR Pathway: PAB can induce apoptosis and autophagy through the ROS-
triggered AMPK/mTOR signaling pathway.
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Caption: Inhibition of multiple carcinogenic signaling pathways by PAB.

Future Research Directions for Pseudolaric Acid C

The limited research on Pseudolaric Acid C presents a significant opportunity for further

investigation. Key areas for future research include:
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» Comprehensive Biological Screening: A broader screening of PAC's activity against a wider
range of fungal pathogens and cancer cell lines is warranted to fully characterize its
therapeutic potential.

o Mechanism of Action Studies: Elucidating the specific molecular targets and signaling
pathways modulated by PAC is crucial. Investigating its effects on the pathways known to be
affected by PAB would be a logical starting point.

« In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate
the in vivo efficacy, pharmacokinetics, and safety profile of PAC.

e Synergistic Studies: Investigating the potential synergistic effects of PAC with existing
antifungal or anticancer drugs could lead to the development of more effective combination
therapies.

o Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PAC
could provide valuable insights into the structural features required for its biological activity
and could lead to the development of more potent and selective compounds.

Conclusion

Pseudolaric Acid C, a diterpenoid from Pseudolarix amabilis, is a natural product with
demonstrated antifungal and potential antiproliferative activities. While current research on this
specific compound is in its early stages, the extensive knowledge of its closely related analog,
Pseudolaric Acid B, provides a strong foundation and a clear roadmap for future investigations.
The complex and multifaceted mechanisms of action of pseudolaric acids suggest that PAC
could be a promising candidate for the development of novel therapeutics. This technical guide
serves as a resource for researchers and drug development professionals to stimulate further
exploration into the therapeutic potential of Pseudolaric Acid C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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